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Compound of Interest

Compound Name: Benzothiazole-d4

Cat. No.: B030561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of deuterated benzothiazole, focusing on its

structural formula, physicochemical properties, synthesis, and its significant applications in drug

discovery and development. The strategic replacement of hydrogen with deuterium can

profoundly alter a molecule's metabolic fate, offering a powerful tool for optimizing

pharmacokinetic profiles.

Structural Formula and Physicochemical Properties
The most common form of deuterated benzothiazole is Benzothiazole-d4, where the four

hydrogen atoms on the benzene ring are substituted with deuterium (D).

Structure of Benzothiazole-d4:

Figure 1: Chemical Structure of 4,5,6,7-tetradeuterio-1,3-benzothiazole.
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The core structure consists of a five-membered thiazole ring fused to a deuterated benzene

ring.[1] This isotopic substitution leads to a quantifiable increase in molecular weight and alters

the vibrational frequencies of the C-D bonds compared to C-H bonds, which is the basis for the

kinetic isotope effect.[2]

Quantitative Data Summary
The key physicochemical properties of Benzothiazole-d4 are summarized below, alongside

data for its non-deuterated counterpart for comparison.

Property Benzothiazole-d4
Benzothiazole
(Non-deuterated)

Reference

Molecular Formula C₇HD₄NS C₇H₅NS [3][4]

Molecular Weight 139.21 g/mol 135.19 g/mol [3][4]

CAS Number 194423-51-3 95-16-9 [3]

Appearance
Light brown to brown

oil

Colorless to yellow

liquid
[5]

Boiling Point ~227 °C (Predicted) 227-228 °C [4]

LogP 2.30 (Predicted) 2.01

Solubility
Slightly soluble in

Chloroform, Methanol

Soluble in alcohol,

carbon disulfide
[6]

Note: Some physical properties for the deuterated compound are predicted values due to

limited experimental data in publicly available literature.

The Role of Deuteration in Drug Development
Deuteration is a strategic modification in medicinal chemistry used to improve a drug's

metabolic profile. This is primarily achieved through the Kinetic Isotope Effect (KIE).[7]

The C-D bond is stronger and has a lower vibrational energy than the C-H bond, requiring

more energy to break.[7] Since many drug metabolism pathways, particularly those mediated
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by Cytochrome P450 (CYP450) enzymes, involve the rate-limiting cleavage of a C-H bond,

replacing it with a C-D bond can significantly slow down the rate of metabolism.[2][8]

This metabolic "shielding" can lead to:

Increased drug half-life and exposure (AUC).[9]

Reduced formation of toxic or inactive metabolites.[7]

Lower required dosage and potentially less frequent administration.[7]

Improved safety and tolerability profiles.[2]

The following diagram illustrates the logical relationship of how deuteration can protect a drug

from metabolic breakdown.
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Kinetic Isotope Effect in Drug Metabolism.

Experimental Protocols: Synthesis of Benzothiazole
While a specific, detailed protocol for the synthesis of Benzothiazole-d4 is not readily available

in public literature, it can be achieved by adapting well-established methods for benzothiazole

synthesis using a deuterated precursor. The most common route involves the condensation of

2-aminothiophenol with an appropriate carbonyl compound.[10][11]
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General Synthesis of 2-Substituted Benzothiazoles
This protocol describes the condensation of 2-aminothiophenol with an aldehyde, a common

method for creating the benzothiazole core.[10]

Materials:

2-aminothiophenol

Aromatic or aliphatic aldehyde

Oxidizing agent (e.g., 30% H₂O₂/HCl mixture, DMSO)

Solvent (e.g., Ethanol, Dichloromethane)

(For purification) Silica gel for column chromatography

Procedure:

Reaction Setup: Dissolve 2-aminothiophenol (1 equivalent) and the chosen aldehyde (1

equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a

magnetic stirrer.

Catalyst/Oxidant Addition: Slowly add the catalytic mixture of H₂O₂/HCl or another oxidizing

system to the flask at room temperature.[10] The reaction is often exothermic and may

require cooling.

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, neutralize the mixture if an acid catalyst was used.

Extract the product using an organic solvent like ethyl acetate or chloroform.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. Purify the crude product by column chromatography

on silica gel to yield the 2-substituted benzothiazole.[12]
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To synthesize Benzothiazole-d4, one would start with deuterated 2-aminothiophenol (2-amino-

3,4,5,6-d4-benzenethiol) and react it with a suitable one-carbon source like formic acid or its

equivalent under cyclization conditions.

The general workflow for this synthesis is depicted below.
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General Synthesis Workflow for Benzothiazole-d4.
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Applications in Signaling Pathway Analysis and
Drug Discovery
Benzothiazole derivatives are known to interact with a wide range of biological targets and

signaling pathways, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[13]

[14] Deuterated versions are particularly valuable as metabolic probes and internal standards

for pharmacokinetic studies.[1]

Inhibition of Oncogenic Signaling Pathways
Many benzothiazole-based compounds have been developed as inhibitors of key proteins in

cancer signaling. For example, they have been shown to inhibit the Signal Transducer and

Activator of Transcription 3 (STAT3) and the PI3K/AKT signaling pathways, both of which are

critical for cancer cell survival and proliferation.[13][14][15]

The diagram below outlines a simplified representation of the STAT3 signaling pathway and

indicates where benzothiazole inhibitors can intervene.
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Inhibition of the STAT3 Signaling Pathway.
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By using deuterated benzothiazole inhibitors in preclinical studies, researchers can more

accurately quantify drug and metabolite levels in plasma and tissues, providing a clearer

understanding of the compound's pharmacokinetics and its engagement with the target

pathway in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.semanticscholar.org/paper/The-Novel-Benzothiazole-Derivative-PB11-Induces-via-Kim-Hong/9136b35f1a2e31869afc0e5eee564a75530a0ba4
https://www.semanticscholar.org/paper/The-Novel-Benzothiazole-Derivative-PB11-Induces-via-Kim-Hong/9136b35f1a2e31869afc0e5eee564a75530a0ba4
https://www.benchchem.com/product/b030561#deuterated-benzothiazole-structural-formula
https://www.benchchem.com/product/b030561#deuterated-benzothiazole-structural-formula
https://www.benchchem.com/product/b030561#deuterated-benzothiazole-structural-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b030561?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

